molecular formula C7H5BrF3NO B1459741 2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227574-39-1

2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1459741
M. Wt: 256.02 g/mol
InChI Key: YDICSTOCGXWVOD-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine is a chemical compound that acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases . It is also used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease .


Synthesis Analysis

The synthesis of 2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The compound 2-Bromo-4-(trifluoromethyl)pyridine is employed as a key intermediate for the preparation of relacorilant .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine comprises a pyridine ring with bromo, methoxy, and trifluoromethyl substituents . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Chemical Reactions Analysis

One of the chemical reactions involving 2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine is its regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide, which provides the corresponding nicotinic acid .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-4-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDICSTOCGXWVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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